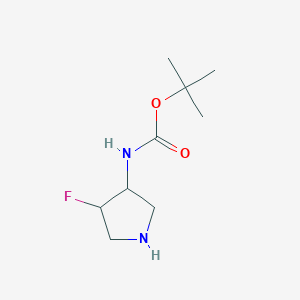

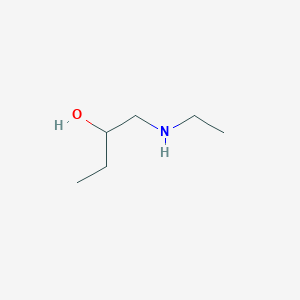

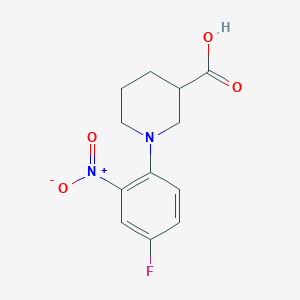

![molecular formula C11H12N2O3 B1320328 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid CAS No. 893742-39-7](/img/structure/B1320328.png)

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a derivative of furoic acid, which is a furan ring with a carboxylic acid functionality. The compound of interest contains an imidazole ring substituted with an ethyl group, which is linked to the furan ring via a methylene bridge. This structure suggests potential biological activity, as both furan and imidazole rings are present in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related 5-substituted-2-furoic acids has been explored through a controlled Birch reduction followed by esterification, as described in the synthesis of 5-alkyl- and 5-aryl-2-furoic acids . Although the specific synthesis of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid is not detailed, similar methodologies could potentially be applied. Additionally, the use of imidazo[1,5-a]pyridine carbenes in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates has been shown to produce fully substituted furans , which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid would likely exhibit interesting spectroscopic properties due to the presence of the ester carbonyl group and the heterocyclic rings. As observed in similar compounds, large long-range coupling constants between protons at C2 and C5 of the furan ring could be expected, as well as high absorption maxima in the IR spectrum near 1750 and 1730 cm⁻¹ .

Chemical Reactions Analysis

The reactivity of the imidazole and furan rings in the compound could lead to various chemical reactions. For instance, electrophilic substitution reactions such as nitration, bromination, sulfonation, hydroxymethylation, and acylation have been studied in related compounds like 2,5-bis(furan-2-yl)-1H-imidazole . These reactions could potentially be applied to modify the 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid molecule for the development of new derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid would be influenced by the presence of the imidazole and furan rings. The compound is expected to have moderate solubility in organic solvents and exhibit specific UV-Vis and IR absorption characteristics due to its conjugated system and functional groups. The antimicrobial activity of related compounds, such as 2-methyl-3-imidazolylmethyl-5-aryl-3-furans, has been reported, indicating that the compound may also possess biological activities . Additionally, glycosidase inhibitory activities have been observed in derivatives of 5-substituted-2-furoic acids, suggesting potential applications in the field of enzyme inhibition .

科学的研究の応用

Chemical Transformations and Synthesis

Research on derivatives of furoic acid, including structures similar to 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid, has shown a variety of chemical transformations. For example, derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid decompose under the action of bases, leading to the formation of different compounds such as labile acetylene thiolates and stable 2-methylthioethynylfurans (Maadadi, Pevzner, & Petrov, 2017).

Antimicrobial Activities

Studies have also reported on the antimicrobial properties of compounds structurally related to 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid. For instance, 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolyl-methyl-5-aryl-3-furans exhibit interesting antifungal activities, though their antibacterial activities are relatively poor (Porretta et al., 1987).

Glycosidase Inhibitory Activities

Another area of interest is the glycosidase inhibitory activities of derivatives of 5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid. These derivatives have been found to be effective as selective α-L-fucosidase and β-galactosidase inhibitors, which could have implications in biomedical research and drug development (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Coordination Chemistry

In the field of coordination chemistry, compounds like 1-ethyl-1H-imidazol-4-ylacetic acid methyl ester, which share a common structural motif with 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid, have been synthesized and studied for their coordination properties and electronic structures (Banerjee et al., 2013).

Corrosion Inhibition

Furthermore, derivatives of benzimidazole, structurally similar to the mentioned compound, have been assessed for their corrosion inhibition properties on mild steel in acidic environments. Their protective effects and adsorption characteristics have been thoroughly investigated, indicating potential applications in materials science (Ammal, Prajila, & Joseph, 2018).

将来の方向性

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current public health priority . Imidazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, “5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid” and similar compounds could potentially be of interest in future drug development efforts.

特性

IUPAC Name |

5-[(2-ethylimidazol-1-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-10-12-5-6-13(10)7-8-3-4-9(16-8)11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNOYIGZKBPSAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

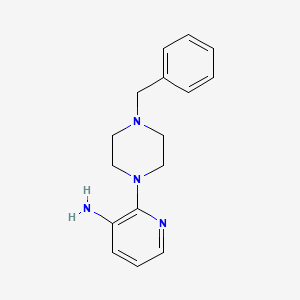

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)